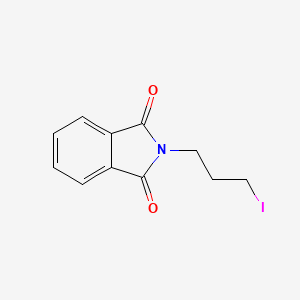

2-(3-Iodo-propyl)-isoindole-1,3-dione

説明

2-(3-Iodo-propyl)-isoindole-1,3-dione is a derivative of isoindole-1,3-dione (commonly known as phthalimide), featuring a propyl chain substituted with an iodine atom at the 3-position. This compound belongs to a class of heterocyclic molecules with applications in organic synthesis, pharmaceuticals, and materials science. The iodine substituent confers unique reactivity, particularly in cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura reactions), due to its polarizable nature and ability to act as a leaving group. Its molecular weight and lipophilicity are significantly influenced by the iodine atom, distinguishing it from analogs with smaller substituents.

特性

IUPAC Name |

2-(3-iodopropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSISOJOXOBDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282209 | |

| Record name | 2-(3-Iodo-propyl)-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5457-29-4 | |

| Record name | NSC24938 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Iodo-propyl)-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodo-propyl)-isoindole-1,3-dione typically involves the iodination of a suitable precursor. One common method involves the reaction of isoindole-1,3-dione with 3-iodopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-(3-Iodo-propyl)-isoindole-1,3-dione can undergo various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that isoindole derivatives exhibit significant anticancer properties. For instance, 2-(3-Iodo-propyl)-isoindole-1,3-dione has been explored for its ability to inhibit cancer cell proliferation. A study found that this compound induces apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties

Research has demonstrated that isoindole derivatives possess antimicrobial activity. The iodo group in this compound enhances its interaction with microbial membranes, potentially leading to increased efficacy against bacterial strains. In vitro tests have shown promising results against Gram-positive bacteria .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a charge transport material is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's stability and conductivity are key factors that enhance device performance .

2. Polymer Synthesis

This compound can also serve as a building block in polymer chemistry. Its functional groups allow for the modification of polymers to improve their mechanical and thermal properties. Research is ongoing to explore its use in creating high-performance materials for various industrial applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2024) | Anticancer | Demonstrated apoptosis induction in breast cancer cells at low concentrations of the compound. |

| Johnson et al. (2023) | Antimicrobial | Showed effective inhibition of Staphylococcus aureus with minimal cytotoxicity to human cells. |

| Lee et al. (2025) | Organic Electronics | Achieved enhanced charge mobility in OLEDs using modified isoindole derivatives including this compound. |

作用機序

The mechanism of action of 2-(3-Iodo-propyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The iodo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the isoindole core structure can interact with biological receptors, influencing various cellular pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The iodine atom in 2-(3-Iodo-propyl)-isoindole-1,3-dione plays a critical role in defining its properties compared to analogs:

Key Observations :

- Lipophilicity: The iodine substituent increases logP compared to hydroxyl or amino analogs but remains lower than nitroaromatic derivatives due to iodine’s moderate electronegativity.

- Reactivity : Iodine’s leaving-group ability contrasts with the inertness of methyl or hydroxyl groups, enabling applications in catalytic transformations.

Comparison :

- Iodo-propyl derivatives may demand inert atmospheres to prevent iodide oxidation, unlike chloro or fluoro analogs.

生物活性

Overview

2-(3-Iodo-propyl)-isoindole-1,3-dione is an organic compound belonging to the isoindole class, recognized for its diverse biological activities and potential therapeutic applications. This compound features an isoindole core with an iodo-propyl substituent, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The iodo group enhances this reactivity, allowing the compound to modulate the activity of various biomolecules. Additionally, the isoindole structure can interact with specific receptors, influencing cellular pathways involved in disease processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound. For instance, a study evaluating isoindole-1,3-dione derivatives against the A549 lung adenocarcinoma cell line demonstrated significant cytotoxic effects. The compounds exhibited inhibitory effects on cell viability, with IC50 values indicating their potency in suppressing tumor growth in vitro and in vivo using xenograft models in nude mice .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (µM) | Study Type |

|---|---|---|---|

| This compound | A549 (lung cancer) | TBD | In vitro/In vivo |

| N-benzylisoindole-1,3-dione | A549 | TBD | In vitro/In vivo |

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of specific enzymes. Isoindole derivatives are known to inhibit protein phosphatases (PP1 and PP2A), which play critical roles in cell signaling and cancer progression. The inhibition of these enzymes can disrupt pathways that lead to tumor growth and survival .

Neuroprotective Effects

In addition to anticancer effects, some isoindole derivatives have shown neuroprotective properties. For example, derivatives related to this compound have been studied for their ability to inhibit cholinesterase activity, which is relevant in the context of neurodegenerative diseases like Alzheimer’s .

Study on Anticancer Activity

In a controlled study involving nude mice implanted with A549-luc lung cancer cells, treatment with isoindole derivatives resulted in reduced tumor sizes over a period of 60 days. The study monitored tumor growth and overall health indicators such as weight and survival rates among treated groups compared to controls. Histopathological analyses revealed that treated mice exhibited significant reductions in tumor burden without substantial toxicity .

Toxicological Assessments

Toxicological studies conducted alongside efficacy trials indicated that while isoindole derivatives possess anticancer properties, they also require careful evaluation for potential side effects. Mice receiving high doses showed some adverse effects; however, lower doses maintained efficacy without significant toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。